

Commercial Production of 1,4-Diacetoxybutane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary commercial production method for **1,4-diacetoxybutane**, a key intermediate in various industrial chemical syntheses. The focus of this document is the catalytic hydrogenation of 1,4-diacetoxy-2-butene, which is the most established and economically viable route for large-scale production.

Introduction

1,4-Diacetoxybutane is a valuable diester that serves as a precursor in the synthesis of important chemicals, most notably 1,4-butanediol (BDO), a monomer used in the production of polymers such as polybutylene terephthalate (PBT) and tetrahydrofuran (THF). The commercial viability of **1,4-diacetoxybutane** production is intrinsically linked to the efficiency and selectivity of its synthesis process. The predominant industrial method involves a three-step process starting from butadiene, developed by Mitsubishi Chemical Corporation. This process is favored for its high selectivity and yield.

The Butadiene Acetoxylation Route

The most significant commercial pathway to **1,4-diacetoxybutane** is a multi-step process that begins with the acetoxylation of butadiene.^[1] This route is often referred to as the Mitsubishi process.

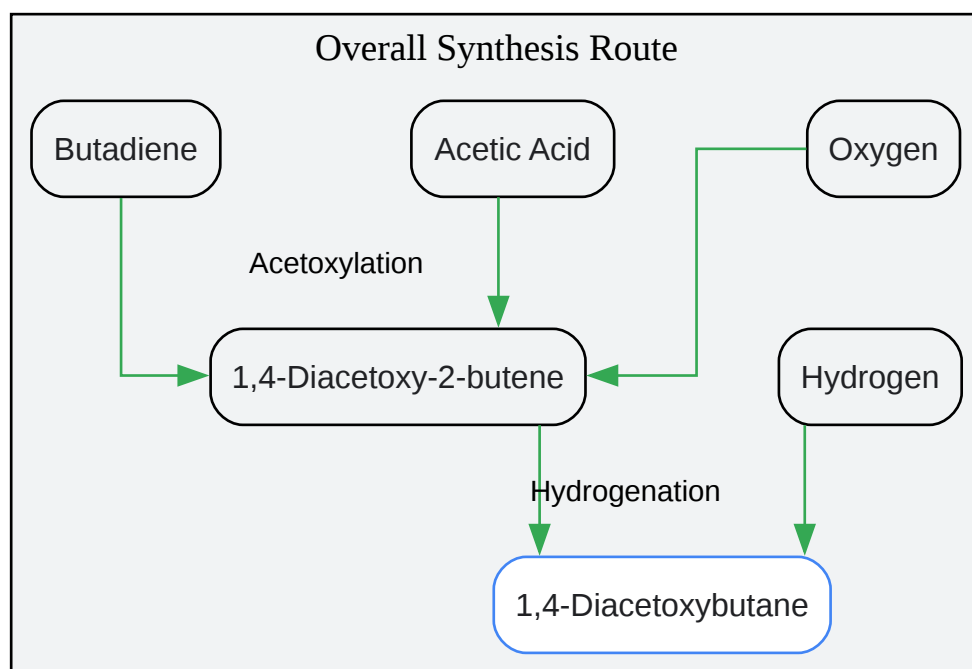
The overall process can be summarized in three key stages:

- Acetoxylation of Butadiene: Butadiene reacts with acetic acid and oxygen in the presence of a catalyst to form 1,4-diacetoxy-2-butene.
- Hydrogenation: The unsaturated 1,4-diacetoxy-2-butene is then hydrogenated to yield the saturated **1,4-diacetoxybutane**.
- Hydrolysis (for BDO production): For the production of 1,4-butanediol, the **1,4-diacetoxybutane** is subsequently hydrolyzed.

This guide will focus on the second and core step of this process: the hydrogenation of 1,4-diacetoxy-2-butene to **1,4-diacetoxybutane**.

Reaction Pathway

The hydrogenation of 1,4-diacetoxy-2-butene is a catalytic addition reaction where hydrogen is added across the carbon-carbon double bond of the butene backbone.



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Caption: Overall synthesis route from butadiene to **1,4-diacetoxybutane**.

Quantitative Data on Production Parameters

The efficiency of the hydrogenation of 1,4-diacetoxy-2-butene is highly dependent on the reaction conditions and the catalyst system employed. The following table summarizes key quantitative data from various sources for the commercial production of **1,4-diacetoxybutane**.

Parameter	Value	Reference(s)
Yield	82.36% - 82.47%	[2][3]
Selectivity	>98%	[4]
94.26%	[2]	
Temperature	60 °C	[2][4]
20 - 120 °C (preferred range)	[2]	
Pressure	50 bar (approx. 5.0 MPa)	[4]
1.0 - 10.0 MPa (preferred range)	[2]	
3.0 MPa (specific example)	[2]	
Reaction Time	90 minutes	[2]
0.5 - 5.0 hours (preferred range)	[2]	
Catalyst	Pd/C with promoters (e.g., Sb, Bi, Se, Te)	[4]
Pt on activated carbon with promoters (alkaline earth metals, Group VIB metals)	[2]	

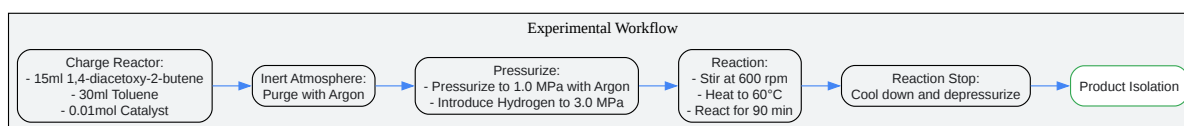
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1,4-diacetoxybutane** via the hydrogenation of 1,4-diacetoxy-2-butene, based on methodologies described in the patent literature.[2]

Materials and Equipment

- Reactant: 1,4-diacetoxy-2-butene
- Solvent: Toluene
- Catalyst: Hydrogenation catalyst (e.g., Pt-based on activated carbon)
- Gases: Argon (inert), Hydrogen
- Reactor: 100 ml titanium reaction kettle (or similar high-pressure reactor) equipped with a magnetic stirrer, heating mantle, and gas inlets.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **1,4-diacetoxybutane**.

Procedure

- **Reactor Charging:** In a 100 ml titanium reaction kettle, add 15 ml of 1,4-diacetoxy-2-butene, 30 ml of toluene, and 0.01 mol of the hydrogenation catalyst.
- **Inerting:** Seal the reactor and purge the internal atmosphere with argon to remove any air.
- **Pressurization:** Pressurize the reactor to 1.0 MPa with argon. Subsequently, introduce hydrogen gas until the total pressure reaches 3.0 MPa.

- **Reaction:** Begin stirring the mixture at a rate of 600 rpm and heat the reactor to a controlled temperature of 60 °C. Maintain these conditions for a reaction time of 90 minutes.
- **Reaction Quenching:** After the reaction period, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
- **Product Isolation:** The resulting product mixture can be separated to isolate the **1,4-diacetoxybutane**. The crude product can be purified further by distillation.

Catalyst Systems

The choice of catalyst is critical to achieving high yield and selectivity in the hydrogenation of 1,4-diacetoxy-2-butene.

- **Palladium-based catalysts:** Palladium on a carbon support (Pd/C) is a commonly used catalyst for this reaction. The addition of promoters such as tellurium, bismuth, selenium, or antimony can enhance its performance.^[4]
- **Platinum-based catalysts:** Platinum on activated carbon is also an effective catalyst. The catalytic activity and selectivity can be improved by the addition of promoter elements, including alkaline earth metals and metals from Group VIB of the periodic table.^[2]

Conclusion

The commercial production of **1,4-diacetoxybutane** is predominantly achieved through the catalytic hydrogenation of 1,4-diacetoxy-2-butene, which is itself derived from butadiene. This process, when carried out under optimized conditions with appropriate catalysts, offers high yields and selectivities, making it an industrially significant reaction. The detailed understanding of the reaction parameters and experimental protocols provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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